![molecular formula C19H17FN4O B2438829 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848690-08-4](/img/structure/B2438829.png)

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

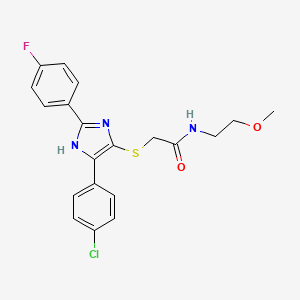

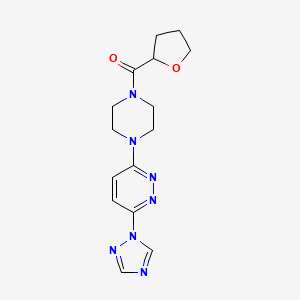

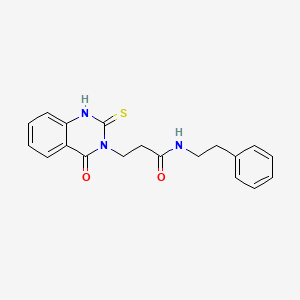

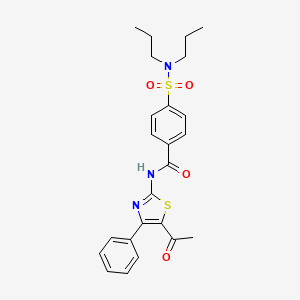

Quinoxaline is an important chemical moiety that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Synthesis Analysis

Quinoxaline scaffolds have been synthesized using various strategies. There has been a significant effort in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . For example, one approach involves the difunctionalization of alkenes, the ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be quite complex and varied. The structure often includes various functional groups and can be modified to enhance certain properties .Chemical Reactions Analysis

Quinoxaline and its derivatives can undergo a variety of chemical reactions. These reactions can be used to synthesize new compounds or to modify the properties of existing ones .Physical And Chemical Properties Analysis

Quinoxaline derivatives can have a wide range of physical and chemical properties. For example, some compounds have strong linear absorption within certain wavelengths and exhibit both high fluorescence quantum yield and singlet oxygen quantum yield .Aplicaciones Científicas De Investigación

Fluorescence Properties

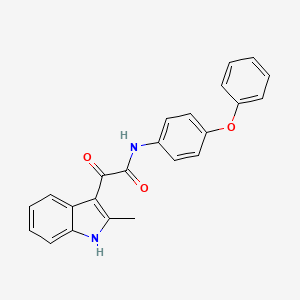

Imidazoquinoxaline derivatives, including compounds with fluorophenyl and methoxypropyl substituents, have been investigated for their fluorescence characteristics. The fluorescence study of various imidazoquinoxaline structures, including those with phenyl substituting groups and hydroxy or methoxy moieties, revealed specific properties conducive to applications in bioimaging and molecular probes. These compounds exhibit distinct absorption and emission spectra, with their fluorescence intensity being influenced by their chemical structures (Patinote et al., 2017).

Synthesis and Biological Evaluation

The design and synthesis of imidazoquinoxaline derivatives have been targeted for their potential biological activities. For instance, novel quinoxaline derivatives have been synthesized and evaluated for their in vitro activities against specific kinases and cancer cell lines. These studies involve the creation of derivatives with varying substituents, demonstrating the versatility of imidazoquinoxaline compounds in medicinal chemistry and drug development (Liao et al., 2015).

Antitumor Activities

Imidazoquinoxaline derivatives have also been synthesized with the aim of exploring their antitumor activities. Through various chemical modifications, including coupling with ortho-fluoroaniline and subsequent substitutions, these compounds have shown promising results in growth inhibition of cancer cells in vitro, indicating their potential in cancer therapy research (Deleuze-Masquefa et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

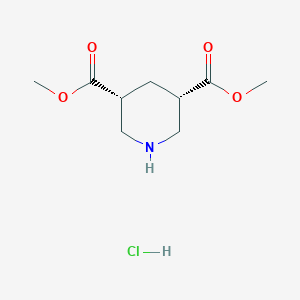

IUPAC Name |

2-(4-fluorophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O/c1-25-12-4-11-24-18(13-7-9-14(20)10-8-13)23-17-19(24)22-16-6-3-2-5-15(16)21-17/h2-3,5-10H,4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUTWQGVTXHEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2438747.png)

![Methyl triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2438755.png)

![3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2438758.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2438759.png)

![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2438760.png)

![5-((3-Methylbenzyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2438764.png)

![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2438769.png)